molecular formula C13H17NO2 B13684639 Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-

Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-

Cat. No.: B13684639
M. Wt: 219.28 g/mol
InChI Key: UBNNBWOQIPOGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- (CAS: 1626355-72-3) is a synthetic acetamide derivative featuring a 2-methylphenyl moiety substituted with a 1-methylcyclopropyloxy group at the para position. This compound is supplied by EOS Med Chem for pharmaceutical research purposes, though specific therapeutic indications remain undisclosed . Key characteristics include:

  • Structural uniqueness: The 1-methylcyclopropyloxy group introduces a strained cyclopropane ring, which may influence metabolic stability and target binding compared to bulkier substituents.
  • Commercial availability: Offered with a risk-free refund policy, secure payment options, and free shipping for orders exceeding $10,000 USD .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[2-methyl-4-(1-methylcyclopropyl)oxyphenyl]acetamide

InChI

InChI=1S/C13H17NO2/c1-9-8-11(16-13(3)6-7-13)4-5-12(9)14-10(2)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)

InChI Key

UBNNBWOQIPOGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2(CC2)C)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the coupling of a substituted phenol derivative bearing the 2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl group with an acetamide precursor. The key steps include:

  • Formation of the phenoxy acetic acid or ester intermediate.
  • Activation of the acid or ester to facilitate amide bond formation.
  • Coupling with an amine or amino derivative to yield the target acetamide.

Phenoxy Acetic Acid/Ester Intermediate Preparation

One common approach starts from 2-methyl-4-[(1-methylcyclopropyl)oxy]phenol, which undergoes esterification or etherification with chloroacetate derivatives under basic conditions (e.g., with potassium carbonate) to form phenoxy esters. Subsequent hydrolysis yields the corresponding phenoxy acetic acid intermediate. This method is analogous to procedures described for related phenoxy acetamide compounds, where ethyl chloroacetate reacts with phenol derivatives in the presence of anhydrous potassium carbonate to form esters, which are then hydrolyzed to acids.

Amide Bond Formation

The phenoxy acetic acid intermediate is then coupled with an appropriate amine to form the acetamide. This coupling is typically facilitated by carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), often in the presence of bases like lutidine or triethylamine and solvents such as dry dichloromethane (DCM).

In some cases, coupling can be achieved without additional coupling reagents by using activated acid derivatives or employing alternative activating agents such as N,N'-carbonyldiimidazole (CDI) in ethyl acetate, combined with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Alternative Synthetic Routes and Reductions

If the starting materials contain nitro groups or other reducible substituents, a reduction step may be introduced before or after amide formation. Reduction methods include catalytic hydrogenation using palladium on charcoal or chemical reductions with agents such as iron, tin dichloride, or lithium aluminium hydride.

Analytical Data and Research Findings

While direct experimental data for the exact compound "Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-" is scarce in publicly available literature, related phenoxy acetamide derivatives have been extensively characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight verification.
  • Melting point determination for purity assessment.
  • Chromatographic techniques (HPLC, TLC) for reaction monitoring and purity.

These methods are standard in the preparation and validation of such compounds.

Comparative Analysis of Preparation Methods

Preparation Aspect Carbodiimide Coupling (e.g., TBTU) CDI Activation Direct Coupling (No Reagent)
Reaction Time Moderate (several hours) Shorter (minutes to hours) Variable, may require longer
Solvent DCM, DMF Ethyl acetate Various
Base Lutidine, triethylamine DBU Usually base present
Yield High (70-85%) High Moderate to high
Side Reactions Possible urea by-products Minimal Depends on substrates
Scalability Good Good Variable

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group is susceptible to acid- or base-catalyzed hydrolysis, yielding either 4-[(1-methylcyclopropyl)oxy]-2-methylaniline (via N–C bond cleavage) or 2-methyl-4-[(1-methylcyclopropyl)oxy]benzoic acid (via amide hydrolysis to carboxylic acid).

Reaction Type Conditions Product
Acidic hydrolysisHCl/H₂O, reflux4-[(1-Methylcyclopropyl)oxy]-2-methylaniline + Acetic acid
Basic hydrolysisNaOH/H₂O, heat2-Methyl-4-[(1-methylcyclopropyl)oxy]benzoic acid + NH₃

Mechanistic Notes :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .

Cyclopropane Ring-Opening Reactions

The strained 1-methylcyclopropyloxy group may undergo ring-opening under thermal, acidic, or oxidative conditions. For example:

Acid-Catalyzed Ring Opening

In the presence of strong acids (e.g., H₂SO₄), the cyclopropane ring opens to form a carbocation intermediate , which can rearrange or trap nucleophiles (e.g., water):

Reaction Conditions Product
Acid-induced openingH₂SO₄, H₂O, 80°C2-Methyl-4-(3-hydroxy-2-methylpropoxy)phenylacetamide

Mechanism :

  • Protonation of the cyclopropane ring weakens C–C bonds.

  • Ring cleavage generates a tertiary carbocation.

  • Nucleophilic attack by water yields a secondary alcohol .

Oxidative Ring Expansion

Under oxidative conditions (e.g., O₃ or mCPBA), cyclopropanes can form epoxides or larger rings:

Reaction Conditions Product
OzonolysisO₃, CH₂Cl₂, -78°CFragmentation to aldehydes/ketones
EpoxidationmCPBA, CH₂Cl₂1-Methyl-2-oxabicyclo[2.2.1]heptane derivative

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s substitution pattern (electron-donating methyl and alkoxy groups) directs EAS to the ortho and para positions relative to existing substituents. Potential reactions:

Reaction Reagents Product
NitrationHNO₃/H₂SO₄2-Methyl-4-[(1-methylcyclopropyl)oxy]-5-nitroacetamide
HalogenationCl₂/FeCl₃3-Chloro-2-methyl-4-[(1-methylcyclopropyl)oxy]acetamide

Regioselectivity :

  • The methyl group is weakly activating (ortho/para-directing).

  • The 1-methylcyclopropyloxy group is strongly activating (para-directing due to resonance) .

Ether Cleavage Reactions

The cyclopropylether linkage may undergo cleavage under strong acids (e.g., HI) or reducing agents:

Reaction Conditions Product
HI-induced cleavageHI (excess), Δ4-Hydroxy-2-methylphenylacetamide + 1-methylcyclopropanol
ReductionLiAlH₄4-(1-Methylcyclopropyl)phenol + Acetamide

Functionalization of the Cyclopropane Moiety

The cyclopropane ring can participate in [2+1] cycloadditions or serve as a diradical intermediate:

Reaction Conditions Product
Photochemical dimerizationUV lightBicyclo[4.2.0]octane derivative
Transition-metal couplingPd(OAc)₂, ligandCross-coupled products (e.g., aryl-cyclopropyl)

Thermal Degradation Pathways

Under pyrolysis (>200°C), the compound may decompose via:

  • Retro-ene reaction : Loss of cyclopropane fragments.

  • Decarboxylation : If carboxylic acid forms during hydrolysis .

Scientific Research Applications

N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Key Structural Differences

The target compound is compared below with Acetamide, 2-(diethylamino)-N-[[4-(1-methylethyl)phenyl]methyl] (CAS: 14474-20-5), a structurally related acetamide :

Parameter Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- Acetamide, 2-(diethylamino)-N-[[4-(1-methylethyl)phenyl]methyl]
CAS Number 1626355-72-3 14474-20-5
Core Structure Acetamide with 2-methyl-4-(1-methylcyclopropyloxy)phenyl Acetamide with diethylamino and p-isopropylbenzyl groups
Key Substituents - 1-Methylcyclopropyloxy group (strained ring) - Diethylamino group (polar, basic)
- 2-Methylphenyl backbone - p-Isopropylbenzyl group (hydrophobic, bulky)
Potential Pharmacological Impact Enhanced metabolic stability due to cyclopropane ring Improved solubility from diethylamino group; bulkier substituents may affect receptor affinity

Functional Implications

  • Cyclopropane vs.
  • Amino Group Presence: The diethylamino substituent in the comparator compound could enhance water solubility and facilitate interactions with charged biological targets, a feature absent in the target compound .

Supplier and Market Considerations

  • Target Compound: Exclusively supplied by EOS Med Chem, with pricing available upon inquiry.
  • Comparator Compound: Listed by chem960.com with multiple synonyms (e.g., ω-diethylaminoacetyl isopropyl-4 benzylamine chlorhydrate), indicating broader historical recognition .

Biological Activity

Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data from various studies, case analyses, and relevant findings.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1626355-72-3
  • Purity : ≥ 98% .

The biological activity of this compound has been attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis, which could extend to this acetamide derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetamide derivatives. For instance, related compounds have demonstrated effective Minimum Inhibitory Concentrations (MIC) against various strains of bacteria, including Mycobacterium abscessus. Although specific data on the acetamide is limited, it is reasonable to hypothesize similar activity based on structural analogs.

CompoundMIC (µg/mL)Target Organism
Compound 10.125Mycobacterium abscessus
Compound 20.05Mycobacterium avium
Compound 30.25Mycobacterium xenopi

Anticancer Activity

Research into the anticancer potential of acetamide derivatives has revealed promising results. For example, certain analogs have shown the ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanisms identified include:

  • Apoptotic Pathway Activation : Compounds similar to N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- have been observed to activate caspase pathways, leading to programmed cell death .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various acetamide derivatives found that those with specific substitutions exhibited significant anticancer activity, directing cancer cells toward apoptosis through caspase activation assays.
  • In Vivo Efficacy : Animal models treated with structurally similar compounds demonstrated not only efficacy against tumor growth but also favorable pharmacokinetic profiles, suggesting good oral bioavailability and low toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.